molecular formula C17H10IN9O6 B11524826 2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol

2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol

Cat. No.: B11524826
M. Wt: 563.2 g/mol
InChI Key: AAOSIPOFJYZMDN-FBCYGCLPSA-N
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Description

2-[(E)-(2-{6-[(4-IODOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL is a complex organic compound with a unique structure that includes an iodophenyl group, an oxadiazolopyrazine ring, and a dinitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-{6-[(4-IODOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL typically involves multiple steps, starting with the preparation of the iodophenylamine and the oxadiazolopyrazine intermediates. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-{6-[(4-IODOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(E)-(2-{6-[(4-IODOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-{6-[(4-IODOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other iodophenyl derivatives, oxadiazolopyrazine analogs, and dinitrophenol derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

2-[(E)-(2-{6-[(4-IODOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL is unique due to its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C17H10IN9O6

Molecular Weight

563.2 g/mol

IUPAC Name

2-[(E)-[[6-(4-iodoanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]-4,6-dinitrophenol

InChI

InChI=1S/C17H10IN9O6/c18-9-1-3-10(4-2-9)20-14-15(22-17-16(21-14)24-33-25-17)23-19-7-8-5-11(26(29)30)6-12(13(8)28)27(31)32/h1-7,28H,(H,20,21,24)(H,22,23,25)/b19-7+

InChI Key

AAOSIPOFJYZMDN-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=CC=C1NC2=NC3=NON=C3N=C2N/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)I

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=NON=C3N=C2NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)I

Origin of Product

United States

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